molecular formula C12H14 B116675 1-Phenyl-1-cyclohexene CAS No. 771-98-2

1-Phenyl-1-cyclohexene

Cat. No. B116675
CAS RN: 771-98-2
M. Wt: 158.24 g/mol
InChI Key: WCMSFBRREKZZFL-UHFFFAOYSA-N
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Description

1-Phenyl-1-cyclohexene is a chemical compound with the molecular formula C12H14 . It is also known by other names such as Cyclohexen-1-ylbenzene and Phenyl-1-cyclohexene .


Synthesis Analysis

Analytical characterizations of 1-Phenyl-1-cyclohexene and its intermediates include gas chromatography ion trap electron- and chemical ionization and high-resolution mass spectrometry, liquid chromatography electrospray hybrid triple-quadrupole linear ion trap tandem mass spectrometry, infrared, diode array detection, and 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .


Molecular Structure Analysis

The molecular structure of 1-Phenyl-1-cyclohexene is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The reaction of 1-Phenyl-1-cyclohexene with peroxyformic acid is not entirely stereospecific, but gives some -1-phenylcyclohexane-1, 2-diol (IV) beside the -isomer (III) .


Physical And Chemical Properties Analysis

1-Phenyl-1-cyclohexene has a molecular weight of 158.24 g/mol . It has a refractive index (n20/D) of 1.57, a boiling point of 251-253 °C, a melting point of -11 °C, and a density of 0.994 g/mL at 25 °C .

Scientific Research Applications

Oxidation Catalysts

  • 1-Phenyl-1-cyclohexene derivatives are utilized in catalytic oxidation processes. For instance, the catalyst 1,2-bis[3,5-bis(trifluoromethyl)phenyl]diselane facilitates the oxidation of cyclohexene, yielding trans-1,2-cyclohexanediol, a significant compound with potential for practical industrial applications due to its atom-economic properties and eco-friendly nature (Yu et al., 2014).

Photochemical Studies

  • In photochemical research, compounds derived from 1-Phenyl-1-cyclohexene, such as cyclohexenylphenyldiazene, have been studied for their ground and excited-state photochemical and photophysical properties. These compounds exhibit behaviors similar to azobenzene, offering new possibilities for functionalization and design of photoreactive azo compounds (Conti et al., 2007).

Dehydrogenation Studies

  • Dehydrogenation of 1,3-cyclohexadiene to phenyl on various surfaces has been a subject of theoretical studies using density functional theory. These studies are crucial for understanding the dehydrogenation process and its implications for industrial applications (Ma & Wang, 2011).

Synthesis and Reactivity

  • 1-Phenyl-1-cyclohexene derivatives are involved in regioselective cycloaddition reactions. For example, 1-aryl-4-phenyl-1-azadienes undergo cycloaddition with allenic esters, leading to novel 1,4-dihydropyridines, a reaction significant in organic synthesis (Ishar et al., 2001).

Pyrolysis Studies

  • Pyrolysis of cyclohexane has been explored in studies, revealing important pathways and intermediates in the decomposition process. This research provides insights into the thermal behavior of cyclohexane derivatives and their potential applications (Wang et al., 2012).

Polymerization Research

  • 1-Phenyl-1-cyclohexene derivatives have been used in polymerization studies. For instance, 1-hexene polymerization in the presence of specific catalysts has been investigated, highlighting the influence of ligand structure on the polymerization process and the characteristics of polyhexenes (Gomont et al., 2001).

Crystal Structure Analysis

  • The crystal structure of various 1-Phenyl-1-cyclohexene derivatives, such as 3-Methyl-5-(3-phenoxyphenyl)cyclohex-2-enone, has been examined to understand their conformation and intermolecular interactions. This information is vital for the design and synthesis of new materials and drugs (Mohan et al., 2008).

Catalysis and Reaction Mechanisms

  • Studies on the selective allylic oxidation of cyclohexene using metal-free catalysts like nitrogen-doped carbon nanotubes highlight the potential of 1-Phenyl-1-cyclohexene derivatives in developing eco-friendly and efficient catalytic processes (Cao et al., 2014).

  • Photolysis of 1-phenylethylidene derivatives has been investigated to understand the behavior of (α-methylbenzylidene)carbene and its rearrangement to 1-phenylpropyne, shedding light on the mechanisms of carbene formation and reactions (Yang et al., 2016).

Safety And Hazards

1-Phenyl-1-cyclohexene should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation. In case of accidental release, soak up with inert absorbent material .

properties

IUPAC Name

cyclohexen-1-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h1,3-4,7-9H,2,5-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCMSFBRREKZZFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870771
Record name 1-Phenyl-1-cyclohexene
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1-cyclohexene

CAS RN

771-98-2, 31017-40-0, 71340-36-8
Record name 1-Phenylcyclohexene
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Record name 1-Phenylcyclohex-1-ene
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Record name Benzene, cyclohexenyl-
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Record name trans-1-Phenylcyclohexene
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Record name 1-Phenyl-1-cyclohexene
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Record name 1-Phenyl-1-cyclohexene
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Record name 1-Phenyl-1-cyclohexene
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Record name Cyclohexen-1-ylbenzene
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Record name 2-PHENYLCYCLOHEXENE
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Synthesis routes and methods I

Procedure details

4-Propylcyclohexanone is dissolved in a solvent, e.g., dichloromethane, and heated with heavy water (D2O) in the presence of a base to obtain 4-propylcyclohexanone-2,2,6,6-d4, which is then reacted with a Grignard reagent prepared from 1-ethoxy-4-bromobenzene. The resulting d4 -phenylcyclohexanol derivative is dehydrated to obtain a d3 -phenylcyclohexene derivative. The d3 -phenylcyclohexene derivative is catalytically reduced, and the cis-compound is removed to obtain 1-(trans-4-propylcyclohexyl-2,2,6-d3)-4-ethoxybenzene. ##STR60##
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Synthesis routes and methods II

Procedure details

1-phenylcyclohexan-1-ol (24.9 mmol), p-toluenesulfonic acid (500 mg) and toluene (200 mL) are mixed together in a 500 mL 3 neck flask fitted with a thermometer and Dean Stark trap and stirred at reflux for 4 hours under a nitrogen atmosphere. The reaction is then allowed to cool to room temperature and concentrated under reduced vacuum. The crude material is then taken into methylene chloride, washed once with water, dried over potassium carbonate, filtered, and concentrated under reduced vacuum. This material can then be purified via silica gel chromatography employing the Water's Prep 2000 and eluting with a solvent of hexane/methylene chloride 9:1 to yield the intermediate title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
291
Citations
BR Martin, BB Bailey, H Awaya, EL May… - Drug Metabolism and …, 1982 - Citeseer
The in vitro metabolism of 1-3H-phenyl-1-cyclohexene(3H-PC) was studied in a crude microsomal preparation from mouse livers. The major routes of metabolism were allylic …
Number of citations: 16 citeseerx.ist.psu.edu
A Hassner, W Dehaen - The Journal of Organic Chemistry, 1990 - ACS Publications
… 3-Azido- 1-phenyl-1 -cyclohexene (5). A. From 1-Phenyll-cyclohexen-3-ol (7).14 … (A) 6-Azido- 1-phenyl- 1-cyclohexene (3) was obtained as a colorless oil in 10% yield: IR (neat, cm'1) …
Number of citations: 14 pubs.acs.org
CE Cook, DR Brine, CR Tallent - Drug metabolism and disposition, 1984 - ASPET
… Further allylic oxidation at the 6-position occurred to form 1-phenyl-6-hydroxy-1-cyclohexen-3-one and 1-phenyl-1-cyclohexene-3,6-diol. Trans-1-phenyl-1-cyclohexene-3,4-diol was …
Number of citations: 6 dmd.aspetjournals.org
S Bhattacharjee, JA Anderson - Advanced Synthesis & …, 2006 - Wiley Online Library
… In the case of styrenes and cyclic alkenes, TOF decreased as follows: a-methylstyrene>4-methylstyrene>styrene and 1-methyl-1cyclohexene>1-phenyl-1-cyclohexene>cyclohexene. …
Number of citations: 56 onlinelibrary.wiley.com
B Yoon, HB Pan, CM Wai - The Journal of Physical Chemistry C, 2009 - ACS Publications
… 1-phenyl-1-cyclohexene (25.3 mmol) was also studied, and the results are given in Table 2. The procedure for the toluene and the 1-phenyl-1-cyclohexene … of 1-phenyl-1-cyclohexene, …
Number of citations: 148 pubs.acs.org
Z Zhao, Y Li, M Feyen, R McGuire, U Müller… - …, 2018 - Wiley Online Library
… It has relatively lower activity for 1-hexene and almost no activity for 1-phenyl-1-cyclohexene compared with Pd/RUB-37 catalyst prepared via wet impregnation due to the restrictions of …
AK Mandal, PK Jadhav, HC Brown - The Journal of Organic …, 1980 - ACS Publications
… The hydroboration of 1-phenyl-1-cyclohexene with the reagent is much slower. Even at 0 C, the reaction requires some 7 days to achieve 80% completion.Oxidation furnishes írans-2-…
Number of citations: 46 pubs.acs.org
PP Thottumkara, TK Vinod - Organic Letters, 2010 - ACS Publications
… Optimization of the reaction conditions using 1-phenyl-1-cyclohexene, 3, and the competitive … Commerically available 1-phenyl-1- cyclohexene 3 was chosen as the test substrate upon …
Number of citations: 63 pubs.acs.org
CY Hu, MSK Choudhuri, IE Berg, NGS Rao… - Toxicology and applied …, 1984 - Elsevier
The toxicity of 1-phenylcyclohexene (PC), a pyrolysis product of phencyclidine (PCP), and its interaction with PCP were evaluated. The ip LD50 of PC in Swiss male mice was 22 mmol/…
Number of citations: 8 www.sciencedirect.com
V Nair, SB Panicker, S Thomas, V Santhi, S Mathai - Tetrahedron, 2002 - Elsevier
… With this objective, a methanolic solution of 1-phenyl-1-cyclohexene and malononitrile was treated with a solution of CAN in the same solvent. In the event, no addition of malononitrile …
Number of citations: 13 www.sciencedirect.com

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